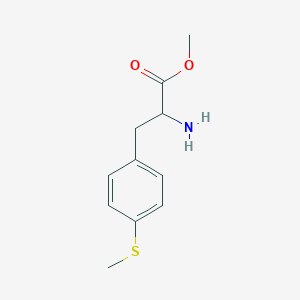
9-(2-Propyn-1-yl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Propyn-1-yl)-9H-fluorene: is an organic compound belonging to the fluorene family It is characterized by the presence of a propynyl group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Propyn-1-yl)-9H-fluorene typically involves the alkylation of fluorene with propargyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Fluorene+Propargyl Bromide→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(2-Propyn-1-yl)-9H-fluorene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding saturated hydrocarbon.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the propynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 9-(2-Propyn-1-yl)-9H-fluorene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its structural properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 9-(2-Propyn-1-yl)-9H-fluorene involves its interaction with molecular targets such as enzymes, receptors, and proteins. The propynyl group can form covalent bonds with nucleophilic sites on these targets, leading to conformational changes and modulation of biological activity. This interaction can result in the inhibition or activation of specific pathways, depending on the nature of the target.
Comparison with Similar Compounds
- 9-(2-Propyn-1-yl)-9H-carbazole
- Triphenyl(2-propyn-1-yl)phosphorane
- 2-(2-Propyn-1-yl)oxirane
Comparison: Compared to similar compounds, 9-(2-Propyn-1-yl)-9H-fluorene stands out due to its unique fluorene core, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
2768-94-7 |
|---|---|
Molecular Formula |
C16H12 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
9-prop-2-ynyl-9H-fluorene |
InChI |
InChI=1S/C16H12/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h1,3-6,8-12H,7H2 |
InChI Key |
XXFLVFCBOHBKPQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


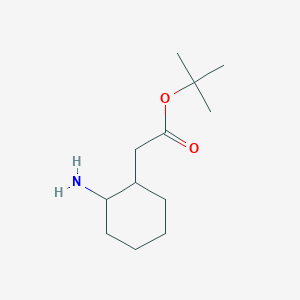

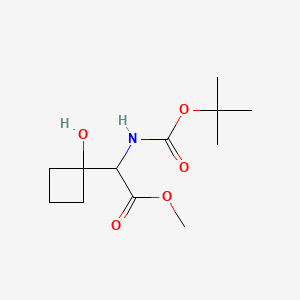
![2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B13581193.png)
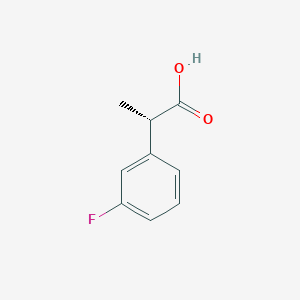
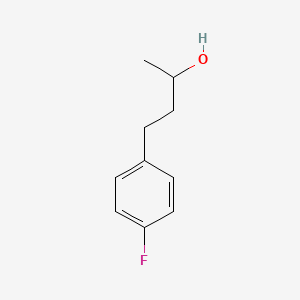
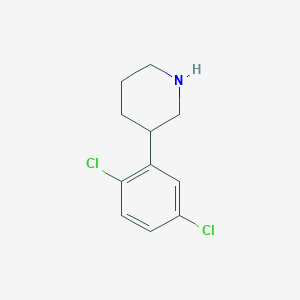
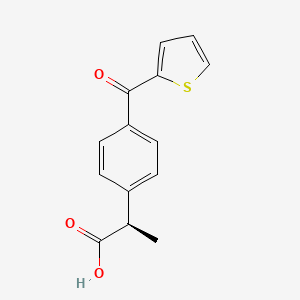
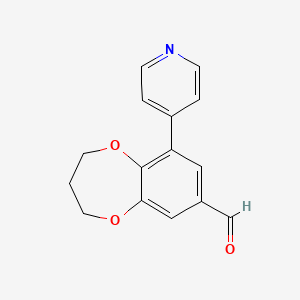
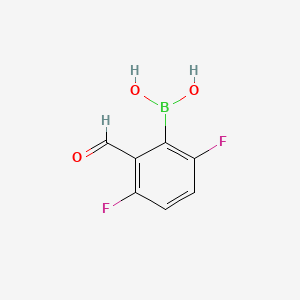
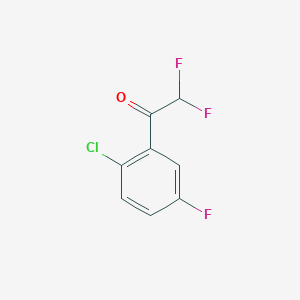
![1-Amino-3-hydroxyspiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13581246.png)
![1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid](/img/structure/B13581258.png)
